molecular formula C12H16O3 B12887559 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol CAS No. 84741-71-9

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol

Cat. No.: B12887559
CAS No.: 84741-71-9
M. Wt: 208.25 g/mol
InChI Key: RODXSKYEWFTMHZ-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative followed by cyclization. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an alkylating agent like ethyl iodide. The cyclization step may require a catalyst such as palladium or copper to facilitate the formation of the dihydrobenzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the ethoxy group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated benzofuran derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

84741-71-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethoxy-2,2-dimethyl-3H-1-benzofuran-7-ol

InChI

InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-9(13)10(8)15-12(11,2)3/h5-7,11,13H,4H2,1-3H3

InChI Key

RODXSKYEWFTMHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C(=CC=C2)O)OC1(C)C

Origin of Product

United States

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